molecular formula C10H11ClO3 B1530525 3-(3-Chloro-4-hydroxy-5-methyl-phenyl)propanoic acid CAS No. 1352719-75-5

3-(3-Chloro-4-hydroxy-5-methyl-phenyl)propanoic acid

Cat. No.: B1530525
CAS No.: 1352719-75-5
M. Wt: 214.64 g/mol
InChI Key: LVHMBHPCZIPORM-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-hydroxy-5-methyl-phenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Renewable Building Blocks for Materials Science

Phloretic Acid as a Sustainable Alternative : Phloretic acid, a phenolic compound closely related to 3-(3-Chloro-4-hydroxy-5-methyl-phenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application offers a sustainable alternative to phenol for providing specific properties of benzoxazine to aliphatic molecules, showing potential for a wide range of materials science applications due to its thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Biotechnology and Synthesis

Enzymatic Synthesis for Antidepressants : Research on microbial reductases, including the yeast reductase YOL151W, has demonstrated high levels of activity and enantioselectivity towards the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate used in the production of antidepressant drugs. This showcases the potential of biocatalysis in synthesizing key intermediates for pharmaceutical applications (Choi et al., 2010).

Antimicrobial and Antifungal Applications

Synthesis of N-Substituted-β-amino Acid Derivatives : Derivatives of 3-[(2-hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids have been synthesized and tested for antimicrobial and antifungal activities. Several compounds showed significant activity against pathogens like Staphylococcus aureus and Mycobacterium luteum, indicating the potential of these compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).

Material Synthesis and Characterization

Flame Retardant Synthesis for PET : The synthesis of 3 [hydroxy (phenyl) phosphinic] methyl propionate as a flame retardant for polyester materials showcases another application of phenolic compounds in enhancing material properties, particularly in improving fire resistance (Yan, 1999).

Properties

IUPAC Name

3-(3-chloro-4-hydroxy-5-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-4-7(2-3-9(12)13)5-8(11)10(6)14/h4-5,14H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHMBHPCZIPORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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